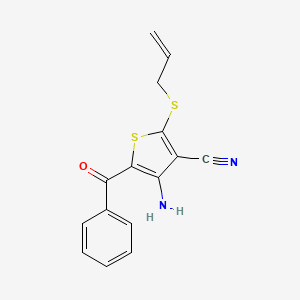

2-(Allylsulfanyl)-4-amino-5-benzoyl-3-thiophenecarbonitrile

Descripción

Propiedades

IUPAC Name |

4-amino-5-benzoyl-2-prop-2-enylsulfanylthiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS2/c1-2-8-19-15-11(9-16)12(17)14(20-15)13(18)10-6-4-3-5-7-10/h2-7H,1,8,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSDYTLJNWXBOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=C(C(=C(S1)C(=O)C2=CC=CC=C2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401173985 | |

| Record name | 4-Amino-5-benzoyl-2-(2-propen-1-ylthio)-3-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401173985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478081-66-2 | |

| Record name | 4-Amino-5-benzoyl-2-(2-propen-1-ylthio)-3-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478081-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-benzoyl-2-(2-propen-1-ylthio)-3-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401173985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Gewald Reaction Adaptations

The Gewald reaction, a classical method for synthesizing 2-aminothiophenes, involves the cyclocondensation of ketones, α-cyanoesters, and sulfur sources. Modifications of this protocol enable the incorporation of the benzoyl and nitrile groups. For example, α-thiocyanatoacetophenone and cyanothioacetamide undergo Michael addition and cyclization to form 4-amino-5-arylthiophene-3-carbonitriles. Adapting this approach:

- React α-thiocyanatoacetophenone with cyanothioacetamide in the presence of aqueous Na₂CO₃ at 40–50°C to yield a 4,5-dihydrothiophene intermediate.

- Oxidize the dihydrothiophene to the aromatic thiophene using DDQ (dichlorodicyanoquinone) or MnO₂.

This method directly installs the 4-amino and 3-cyano groups while positioning the benzoyl group at C5.

Cyclization of Thioamides

Alternative routes involve cyclization of pre-functionalized thioamides. For instance, 3-aryl-2-cyanothioacrylamides react with α-thiocyanato ketones to form trans-4,5-disubstituted dihydrothiophenes, which are subsequently aromatized. The use of α-bromochalcones as electrophiles in Michael additions with cyanothioacetamide has also been reported, followed by intramolecular cyclization to yield the thiophene core.

Introduction of the Allylsulfanyl Group

Nucleophilic Substitution at C2

Post-cyclization functionalization at C2 is a common strategy. If the thiophene intermediate contains a leaving group (e.g., chloride or bromide) at C2, it can undergo nucleophilic displacement with allylthiolate anions. For example:

- Synthesize 2-chloro-4-amino-5-benzoyl-3-thiophenecarbonitrile via chlorination of the corresponding thiol intermediate (e.g., using Cl₂ in CH₂Cl₂/H₂O).

- React the chlorothiophene with allylthiol in the presence of a base (e.g., K₂CO₃) in DMF at 60°C to yield the allylsulfanyl derivative.

This method mirrors the synthesis of methylthio and ethylthio analogs documented in PubChem (CID 819567 and 947647).

Direct Thioetherification During Cyclization

Incorporating the allylsulfanyl group during thiophene formation avoids post-cyclization steps. For instance, replacing methylthio or ethylthio precursors in Gewald-type reactions with allylthiocyanate could directly install the allylsulfanyl group. However, this approach requires optimization to prevent allyl group polymerization or side reactions.

Functional Group Compatibility and Protection

Amino Group Protection

The 4-amino group is susceptible to oxidation and acylation. Protection as a Boc (tert-butoxycarbonyl) or acetyl derivative during harsh reactions (e.g., Friedel-Crafts acylation for benzoyl introduction) is advisable. Deprotection under acidic (HCl/dioxane) or basic (KOH/EtOH) conditions restores the free amine.

Benzoyl Group Installation

The C5 benzoyl moiety can be introduced via:

- Friedel-Crafts Acylation : Treat the thiophene with benzoyl chloride and AlCl₃ in CH₂Cl₂.

- Pre-cyclization Incorporation : Use α-benzoyl ketones (e.g., phenacyl thiocyanate) as starting materials.

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Temperature Control

Low temperatures (0–5°C) during cyclization minimize side reactions, whereas higher temperatures (40–50°C) accelerate thioetherifications.

Analytical Characterization

Successful synthesis is confirmed via:

- NMR Spectroscopy :

- IR Spectroscopy : C≡N stretch (~2200 cm⁻¹), C=O stretch (~1680 cm⁻¹).

- Elemental Analysis : Matching calculated and observed C, H, N, S percentages.

Challenges and Alternative Pathways

Competing Side Reactions

- Allyl Group Polymerization : Mitigated by using radical inhibitors (e.g., BHT) and inert atmospheres.

- Over-oxidation : Controlled stoichiometry of oxidizing agents (e.g., DDQ) prevents degradation.

Alternative Sulfur Sources

Thiourea or Lawesson’s reagent can replace thiocyanates in cyclization reactions, though yields may vary.

Análisis De Reacciones Químicas

Types of Reactions

2-(Allylsulfanyl)-4-amino-5-benzoyl-3-thiophenecarbonitrile can undergo various chemical reactions, including:

Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .

Aplicaciones Científicas De Investigación

2-(Allylsulfanyl)-4-amino-5-benzoyl-3-thiophenecarbonitrile has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

Medicine: It may exhibit pharmacological properties such as anticancer or antimicrobial activity.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties

Mecanismo De Acción

The mechanism by which 2-(Allylsulfanyl)-4-amino-5-benzoyl-3-thiophenecarbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades or metabolic processes .

Comparación Con Compuestos Similares

Electronic Effects

- The carbonitrile group in 3-position (present in the target compound and 5-Amino-2-methyl-3-thiophenecarbonitrile) withdraws electron density, stabilizing the thiophene ring and enhancing electrophilic substitution resistance .

- Benzoyl groups (e.g., in 2-Benzoyl-4-nitrothiophene) introduce strong electron-withdrawing effects, reducing ring aromaticity compared to allylsulfanyl substituents .

Solubility and Reactivity

- The allylsulfanyl group may improve solubility in nonpolar solvents compared to methyl or phenoxy substituents (see Table 1). However, the amino group counterbalances this by enabling polar interactions .

- Nitro groups (e.g., in 2-Benzoyl-4-nitrothiophene) increase oxidative instability, whereas the target compound’s amino and nitrile groups likely enhance thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.